molecular formula C11H14O2 B13236178 Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate

Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate

Cat. No.: B13236178
M. Wt: 178.23 g/mol
InChI Key: ZQZGWDVVWPGBLB-UHFFFAOYSA-N
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Description

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate is a chemical compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . This compound is characterized by its bicyclic structure, which includes a norbornane framework, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The propargyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These include compounds like norbornane and its various substituted forms.

    Propargyl esters: Compounds with similar ester groups but different bicyclic frameworks.

Uniqueness

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate is unique due to its combination of a norbornane framework and a propargyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate is a compound of significant interest in the field of medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C12H16O2
  • Molecular Weight: 192.26 g/mol
  • CAS Number: 1343157-14-1

The compound features a propynoate group attached to a bicyclo[2.2.1]heptane moiety, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate exhibits several mechanisms of action that contribute to its biological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Cytotoxicity : Research indicates that certain derivatives of bicyclic compounds can exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study examining the antimicrobial properties of various bicyclic compounds found that derivatives similar to methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate demonstrated significant activity against Gram-positive bacteria and fungi. The mechanism was hypothesized to involve disruption of microbial cell membranes.

Cytotoxicity in Cancer Research

In a notable case study, researchers tested the cytotoxic effects of methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-715
HeLa20

These results suggest that further investigation into the structure-activity relationship (SAR) could yield more potent derivatives.

Anti-inflammatory Mechanisms

A recent study highlighted the anti-inflammatory potential of bicyclic compounds similar to methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate by assessing their ability to inhibit the production of nitric oxide (NO) in activated macrophages. The compound significantly reduced NO levels, indicating a possible pathway for therapeutic application in inflammatory diseases.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-ynoate

InChI

InChI=1S/C11H14O2/c1-13-11(12)5-4-10-7-8-2-3-9(10)6-8/h8-10H,2-3,6-7H2,1H3

InChI Key

ZQZGWDVVWPGBLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CC2CCC1C2

Origin of Product

United States

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